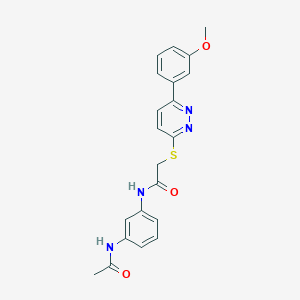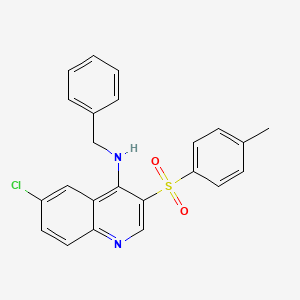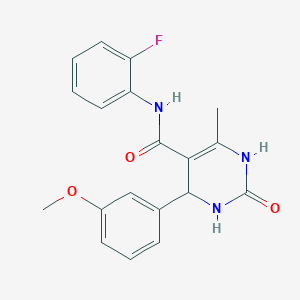![molecular formula C24H18N4O3 B2764822 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291838-18-0](/img/structure/B2764822.png)
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one” is a complex organic molecule. It is available for purchase from certain chemical suppliers. The molecule contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one present in the given compound, has been a subject of research due to their wide range of applications . Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures including a 1,2,4-oxadiazole ring and a phthalazinone ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
1,2,4-oxadiazoles, such as the one present in the given compound, have been found to have various biological activities. They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities . Specific chemical reactions involving this compound have not been detailed in the retrieved papers.Scientific Research Applications
Antimicrobial Activities
Compounds related to 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Bektaş et al. (2007) on novel 1,2,4-triazole derivatives and El-hashash et al. (2012) on condensed phthalazine derivatives highlighted their antimicrobial potential against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (El-hashash, El-Kady, Taha, & El-Shamy, 2012).
Corrosion Inhibition
Oxadiazole derivatives have also shown promise as corrosion inhibitors, offering protection for metals in corrosive environments. Bouklah et al. (2006) demonstrated the effectiveness of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium, revealing high efficiency and suggesting adsorption on the metal surface as the inhibition mechanism (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Anticancer Activities
Several studies have synthesized oxadiazol-phthalazinone derivatives and evaluated them for anticancer properties. For instance, Yakantham, Sreenivasulu, and Raju (2019) reported on derivatives exhibiting good to moderate activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019). Similarly, Hekal et al. (2020) presented novel series with significant anti-proliferative activity, particularly against liver and breast cancer cell lines, which were attributed to cell cycle arrest and apoptosis induction (Hekal, El-Naggar, Abu El‐Azm, & El-Sayed, 2020).
Chemical and Physical Properties
Research has also focused on the synthesis and detailed study of the physical and chemical properties of oxadiazol-phthalazinone compounds. For example, Kumara et al. (2017) synthesized new compounds and performed crystal structure studies, Hirshfeld surface analysis, and DFT calculations to understand their molecular properties (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biological entities.
Mode of Action
Compounds with a 1,2,4-oxadiazole moiety are known to interact with their targets, leading to changes that result in their anti-infective properties .
Biochemical Pathways
Given the anti-infective properties of similar compounds, it’s plausible that this compound may affect pathways related to infection and immune response .
Result of Action
Given the anti-infective properties of similar compounds, it’s plausible that this compound may have a similar effect, potentially inhibiting the growth or activity of infectious agents .
properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-2-30-18-14-12-16(13-15-18)22-25-23(31-27-22)21-19-10-6-7-11-20(19)24(29)28(26-21)17-8-4-3-5-9-17/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWMHQNSZPRQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Furylmethyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2764740.png)
![(Z)-3-(2,5-difluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2764741.png)
![1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2764742.png)
![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]but-2-ynamide](/img/structure/B2764744.png)
![2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2764747.png)

![6-[[1-(3-chlorophenyl)-5-methyl-5,6-dihydro-4H-pyrimidin-2-yl]amino]-3-ethyl-1-methylpyrimidine-2,4-dione](/img/no-structure.png)
![1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione](/img/structure/B2764754.png)


![2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide](/img/structure/B2764757.png)

![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2764759.png)
